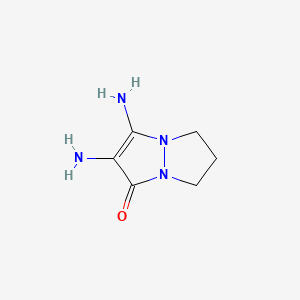![molecular formula C8H8N2O2 B12870438 (2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
(2-Aminobenzo[d]oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminobenzo[d]oxazol-4-yl)methanol is a heterocyclic compound that contains both an oxazole and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobenzo[d]oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with glyoxal under acidic conditions to form the oxazole ring. The resulting intermediate is then reduced to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(2-Aminobenzo[d]oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Aminobenzo[d]oxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity .
Mechanism of Action
The mechanism of action of (2-Aminobenzo[d]oxazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of bacterial cell wall synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Similar structure but lacks the methanol group.
4-Hydroxybenzoxazole: Contains a hydroxyl group instead of an amino group.
2-Methylbenzoxazole: Contains a methyl group instead of an amino group.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2-amino-1,3-benzoxazol-4-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2,(H2,9,10) |
InChI Key |
XNBXZUFWAKFFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



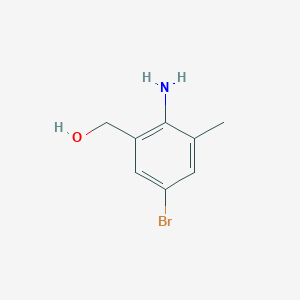
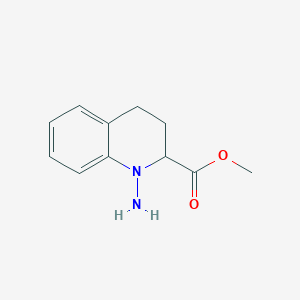


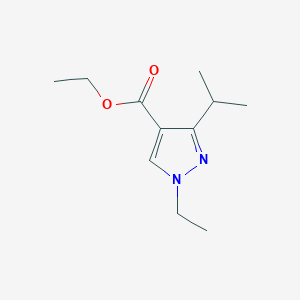
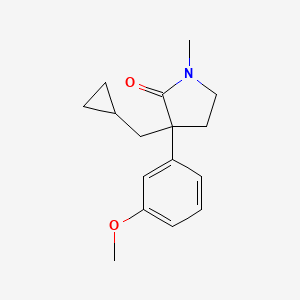
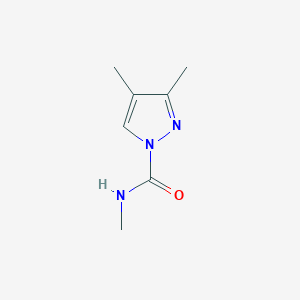
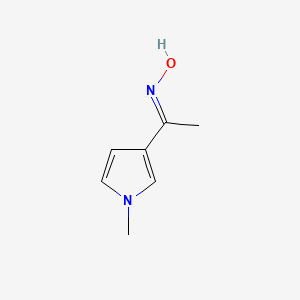
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12870398.png)
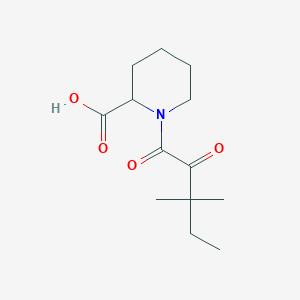
![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)
